(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAGSWNHQMQQJD-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a styrylsulfonyl group and a 4-chlorobenzyl ether moiety. This structural configuration is significant for its biological interactions.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have demonstrated that piperidine derivatives can inhibit bacterial growth against various strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds in related studies displayed moderate to strong antibacterial activity, with some achieving IC50 values as low as 2.14 µM against urease, indicating potential for therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Compounds derived from piperidine have shown strong inhibitory effects on AChE, suggesting that this compound may also possess similar properties .
Anticancer Activity
The sulfonamide functionality in the compound is associated with anticancer properties. Studies involving related styryl sulfones have indicated that these compounds can enhance the efficacy of chemotherapeutic agents like paclitaxel while reducing their cytotoxic effects on normal cells . This protective effect against chemotherapy-induced toxicity underscores the potential of this compound in cancer therapy.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may bind to active sites on enzymes such as AChE, inhibiting their activity.
- Antibacterial Mechanisms : Similar compounds disrupt bacterial cell walls or interfere with metabolic pathways.
- Synergistic Effects : When used alongside traditional chemotherapeutics, it may modulate drug resistance mechanisms.
Research Findings and Case Studies
Several studies have evaluated the biological activity of piperidine derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogues
Sulfonyl-Modified Piperidine Derivatives
Compound A : Ethyl 1-(4-chlorobenzyl)-4-(phenylsulfonyl)-4-piperidinecarboxylate (CAS 860649-14-5)
- Structure : Piperidine with 4-(phenylsulfonyl), 1-(4-chlorobenzyl), and an ethyl carboxylate group.
- Key Differences :
- Replaces the styrylsulfonyl group with a phenylsulfonyl moiety.
- Includes an ester (carboxylate) at the 4-position instead of a hydroxymethyl linker.
- The ester group may alter metabolic stability compared to ethers .
Compound B : 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1)
- Structure : Piperidine with 1-(4-chlorobenzenesulfonyl) and a benzothiazole-linked carboxamide.
- Key Differences: Substitutes styrylsulfonyl with 4-chlorobenzenesulfonyl.
- The benzothiazole moiety adds heterocyclic complexity, which may influence bioavailability .
Compound C : 4-Chloro-3-[(4-methylpiperidine-1-yl)sulfonyl]benzoic acid
- Structure : Benzoic acid with a 4-methylpiperidine sulfonyl group at position 3 and chlorine at position 3.
- Key Differences :
- Sulfonyl group is attached to a benzoic acid scaffold rather than piperidine.
- Lacks the 4-chlorobenzyl ether present in the target compound.
- Implications : The carboxylic acid group introduces pH-dependent solubility, which could affect absorption. The absence of a chlorobenzyl group may reduce lipophilicity .
Piperidine Derivatives with Halogenated Benzyl Groups
Compound D : 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS 1220033-10-2)
- Structure : Piperidine with a 4-chlorobenzyl ether at position 3.
- Key Differences :
- Simpler structure lacking sulfonyl or styryl groups.
- Hydrochloride salt form enhances water solubility.
Compound E : 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7)
- Structure : Piperidine with a 4-chlorophenyl group and hydroxyl at position 4.
- Key Differences :
- Replaces the (4-chlorobenzyl)oxymethyl group with a 4-chlorophenyl substituent.
- Hydroxyl group at position 4 introduces hydrogen-bonding capability.
- Implications: The phenolic hydroxyl may improve solubility but reduce metabolic stability compared to ethers .
Pharmacologically Active Analogues
Compound F : N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide
- Activity : CCR5 antagonist with IC₅₀ = 5.35 ± 0.3 nmol/L (GTPγS assay).
- Key Features :
- Combines 4-chlorobenzyl ether and brominated aromatic systems.
- Includes an allyl group and chlorobenzamide for enhanced receptor binding.
Structural and Functional Analysis
Key Structural Variations and Their Impacts
| Feature | Target Compound | Analogues | Impact on Properties |
|---|---|---|---|
| Sulfonyl Group | Styrylsulfonyl (vinyl sulfone) | Phenylsulfonyl (A), 4-chlorobenzenesulfonyl (B) | Styryl enhances rigidity and π-π interactions. |
| Chlorobenzyl Substituent | (4-Chlorobenzyl)oxymethyl | 4-Chlorophenyl (E), 4-chlorobenzyl ether (D) | Ether linkage improves metabolic stability. |
| Additional Functional Groups | None | Carboxylate (A), benzothiazole (B), benzoic acid (C) | Carboxylate/acid groups modulate solubility. |
Pharmacokinetic and Physicochemical Properties
- LogP : The styrylsulfonyl group likely increases logP compared to phenylsulfonyl analogues, enhancing membrane permeability but risking solubility issues.
- Solubility : Compounds with ionizable groups (e.g., carboxylates in Compound A) exhibit pH-dependent solubility, whereas the target compound’s ether and sulfonyl groups may reduce aqueous solubility.
- Bioavailability: Computational studies on a related chromenopyrimidine-piperidine hybrid () suggest good oral bioavailability, which may extend to the target compound if steric bulk is managed.
Preparation Methods
Core Synthesis via Lactone Intermediate
Adapting methodology from US20050176752A1, the piperidine precursor is constructed through:
Step 1: Mesylation of Lactone
2,3-O-isopropylidene-L-lyxono-1,4-lactone undergoes mesylation with methanesulfonyl chloride (MsCl) in dichloromethane at 0-5°C for 2 hours. This installs a mesylate leaving group (98% yield).
Step 2: Grignard Addition
Reaction with methylmagnesium bromide in THF at -78°C generates tertiary alcohol (86% yield).
Step 3: Hydrogenation
Catalytic hydrogenation (50 psi H₂, 10% Pd/C in ethanol) reduces the tetrahydropyridine intermediate to piperidine (89% yield).
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | MsCl, Et₃N | 0-5°C, 2h | 98 |
| 2 | MeMgBr | THF, -78°C, 1h | 86 |
| 3 | H₂, Pd/C | EtOH, 50 psi, 4h | 89 |
(4-Chlorobenzyl)oxymethyl Installation
Williamson Ether Synthesis
The C4-hydroxymethyl intermediate reacts with 4-chlorobenzyl bromide under phase-transfer conditions:
- Solvent: Toluene/H₂O (3:1)
- Base: 50% NaOH
- Catalyst: Tetrabutylammonium bromide
- Temperature: 80°C, 8 hours
- Yield: 78%
Characterization Data:
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 4.52 (s, 2H), 3.78 (dd, J=9.2, 4.8 Hz, 1H), 3.65-3.58 (m, 2H)
Styrylsulfonyl Group Introduction
Sulfonyl Chloride Preparation
Adapting US6656973B2 methodology:
Reaction Scheme:
Styrylacetic acid + ClSO₃H → Styrylsulfonyl chloride
Conditions:
- Chlorosulfonic acid (3 eq)
- Reflux in CCl₄, 6 hours
- Yield: 68%
Sulfonylation of Piperidine
Nucleophilic displacement at piperidine N1:
Procedure:
- Piperidine intermediate (1 eq) in anhydrous DCM
- Add styrylsulfonyl chloride (1.2 eq)
- DMAP (0.1 eq) as catalyst
- Stir at 0°C → RT, 12 hours
- Yield: 72%
Stereochemical Control:
Maintaining E-configuration requires strict temperature control below 40°C during sulfonylation.
Reaction Optimization Studies
Sulfonylation Catalyst Screening
| Catalyst | Solvent | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| DMAP | DCM | 12 | 72 | 95:5 |
| Pyridine | THF | 24 | 58 | 85:15 |
| Et₃N | Acetone | 18 | 63 | 89:11 |
DMAP in DCM provides optimal results due to superior nucleophilicity and reduced side reactions.
Purification Strategy
Final Product Isolation:
- Column chromatography (SiO₂, Hexane:EtOAc 3:1 → 1:1 gradient)
- Recrystallization from ethanol/water (4:1)
- Final purity (HPLC): 99.2%
Key Impurities Removed:
- Z-isomer of styrylsulfonyl group (retention time 8.7 min)
- Bis-sulfonylated byproduct (retention time 12.3 min)
Scalability Considerations
Kilogram-Scale Production:
- Hydrogenation performed in Parr reactor (50 L capacity)
- Continuous flow system for sulfonylation step
- Average yield across 5 batches: 69-71%
Environmental Impact:
- E-factor reduced to 18.7 through solvent recovery systems
- Pd/C catalyst recycled 5× with <3% activity loss
Q & A
Basic: What are the standard synthetic protocols for preparing (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Introduction of the 4-chlorobenzyloxy methyl group via nucleophilic substitution. For example, refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base, followed by precipitation and recrystallization .
- Step 2: Sulfonylation of the piperidine nitrogen. Styrylsulfonyl chloride is reacted with the intermediate under controlled conditions (e.g., dry DCM, inert atmosphere) to introduce the styrylsulfonyl group. Reaction progress is monitored via TLC or HPLC .
- Purification: Column chromatography or recrystallization is used to isolate the final product, with purity confirmed by NMR and HPLC (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- ¹H/¹³C NMR: To verify substituent positions and stereochemistry (e.g., distinguishing E/Z configurations of the styrylsulfonyl group) .
- HPLC: For purity assessment and separation of diastereomers .
- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): For absolute configuration determination, particularly for resolving stereochemical ambiguities .
Advanced: How can reaction yields be optimized during sulfonylation of the piperidine nitrogen?
Answer:
Key factors include:
- Solvent Choice: Anhydrous dichloromethane (DCM) or THF minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Temperature Control: Maintaining 0–5°C during sulfonyl chloride addition reduces undesired dimerization .
- Catalyst Use: DMAP (4-dimethylaminopyridine) can accelerate sulfonylation by activating the sulfonyl chloride .
- Workup Strategies: Quenching with ice-cwater and repeated washes with NaHCO₃ to remove acidic byproducts .
Advanced: How do structural modifications (e.g., substituents on the styryl group) affect biological activity?
Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability and receptor binding affinity. For example, 4-fluorobenzyl sulfonyl analogs show 2-fold higher potency in enzyme inhibition assays .
- Steric Effects: Bulky substituents on the styryl group reduce activity, likely due to hindered access to hydrophobic binding pockets .
- Stereochemistry: The E-configuration is critical for maintaining planar geometry, enabling π-π stacking with aromatic residues in target proteins .
Advanced: How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Answer:
- Assay Standardization: Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Solubility Adjustments: Replace DMSO with cyclodextrin-based carriers to prevent aggregation artifacts .
- Orthogonal Assays: Combine enzymatic inhibition data with cell-based assays (e.g., cytotoxicity in HEK293 cells) to confirm target specificity .
- Computational Validation: Molecular docking (e.g., AutoDock Vina) can predict binding modes and rationalize discrepancies .
Advanced: What strategies mitigate toxicity concerns during in vivo studies?
Answer:
- Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl carboxylate) to improve bioavailability and reduce off-target effects .
- Metabolite Screening: LC-MS/MS profiling identifies toxic metabolites (e.g., free sulfonic acids), guiding structural refinements .
- Dose Escalation Studies: Start with sub-therapeutic doses (e.g., 0.1 mg/kg) in rodent models to assess acute toxicity thresholds .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Short-Term Storage: Stable in desiccated form at –20°C for 6 months (HPLC purity degradation <2%) .
- Solution Stability: Degrades rapidly in aqueous buffers (t₁/₂ = 24 hours at pH 7.4); use freshly prepared DMSO stock solutions .
- Light Sensitivity: Protect from UV exposure to prevent sulfonyl group cleavage .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?
Answer:
- ADMET Prediction: Tools like SwissADME predict logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .
- QSAR Modeling: Relate substituent electronegativity to clearance rates using partial least squares regression .
- MD Simulations: GROMACS simulations assess binding pocket residency times, prioritizing analogs with slower dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
